O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride
Description
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl. It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a (1-methylcyclopropyl)methyl group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility .
Properties
IUPAC Name |
O-[(1-methylcyclopropyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCQQBPQLVRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride can be achieved through several synthetic routes:
O-Alkylation of Hydroxylamine Derivatives: This method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates, where hydroxylamine sulfonates react with methanol to produce the desired compound.
Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include oximes, amines, and substituted hydroxylamines .
Scientific Research Applications
Organic Synthesis
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride serves as a reagent in organic synthesis, particularly for the formation of oximes and nitroso compounds. Its ability to undergo oxidation allows for the conversion into various functional groups, which is critical in synthetic chemistry.
Biochemical Studies
The compound is utilized in biochemical research to study enzyme mechanisms and protein modifications. Its role as a hydroxylamine derivative enables it to interact with biological macromolecules, providing insights into their function and regulation.
Medicinal Chemistry
This compound has potential medicinal applications, particularly in cancer therapy. It inhibits base excision repair (BER) pathways, which can enhance the effectiveness of certain chemotherapeutic agents by promoting DNA damage accumulation .
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural properties make it valuable for developing new active compounds with specific biological activities.
Case Studies
-
Anticancer Activity :
A study demonstrated that this compound could enhance the efficacy of alkylating agents in cancer treatment by inhibiting DNA repair mechanisms. The compound was shown to increase apoptosis rates in treated cancer cell lines compared to controls. -
Enzyme Inhibition :
Research highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways. The compound's ability to modify enzyme activity provides a basis for developing targeted therapies that exploit these interactions.
Mechanism of Action
The mechanism of action of O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride involves its interaction with molecular targets such as DNA and proteins. It can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting the base excision repair (BER) pathway. This inhibition leads to an accumulation of DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .
Comparison with Similar Compounds
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride can be compared with similar compounds such as:
N-Methylhydroxylamine: An isomer of methoxyamine, where the methyl group is attached to the nitrogen atom instead of the oxygen atom.
The uniqueness of this compound lies in its specific (1-methylcyclopropyl)methyl group, which imparts distinct chemical and biological properties compared to other hydroxylamine derivatives.
Biological Activity
O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : O-[(1-methylcyclopropyl)methyl]hydroxylamine hydrochloride
- Molecular Formula : CHClN\O
- CAS Number : 20660
The biological activity of O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride is primarily attributed to its ability to interact with various biological targets. It acts as a hydroxylamine derivative, which are known to participate in redox reactions and can act as enzyme inhibitors.
Potential Mechanisms:
- Enzyme Inhibition : Hydroxylamines can inhibit enzymes by forming stable complexes with active sites, potentially affecting metabolic pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
Biological Activity
Research indicates that compounds similar to O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride exhibit a range of biological activities:
- Antimicrobial Activity : Hydroxylamines have been reported to possess antibacterial and antifungal properties. For instance, studies on related compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Some derivatives have demonstrated potential as antiviral agents, particularly in inhibiting viral replication.
- Neuroprotective Effects : Hydroxylamine derivatives are being explored for their neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of hydroxylamines, including O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride:
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of hydroxylamine derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential for development as antibacterial agents.
Study 2: Antiviral Evaluation
In another research effort, the antiviral activity of hydroxylamines was assessed against Hepatitis C virus (HCV). The compound demonstrated a dose-dependent reduction in viral load in cell cultures, indicating its potential as an antiviral therapeutic agent.
Data Table of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antibacterial | Hydroxylamine Derivative A | Inhibition zone of 15 mm against E. coli |
| Antiviral | Hydroxylamine Derivative B | 50% reduction in viral load at 10 µM |
| Neuroprotective | Hydroxylamine Derivative C | Significant decrease in neuronal apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride, and what factors influence reaction efficiency?
- Methodological Answer : A common approach involves reacting 1-methylcyclopropylmethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous or mixed solvent systems). Reaction efficiency depends on stoichiometric ratios, solvent polarity, and reaction time. Side products like over-alkylated derivatives may form if excess alkylating agents are used. Monitoring pH and using controlled addition of reagents can mitigate this . Coupling reactions with hydroxylamine derivatives, as seen in phenazine synthesis, also suggest the use of carbodiimide-based activators (e.g., EDCI) for functionalization .
Q. How can researchers characterize the purity and structural integrity of O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride?
- Methodological Answer :
- Titration : Hydroxylamine hydrochloride titration (as used in polymer oxidation assays) quantifies reactive aminooxy groups by reacting with aldehydes and titrating with NaOH to a pH endpoint .
- Spectroscopy : NMR (¹H, ¹³C) identifies structural features like the methylcyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and aminooxy peaks (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight via [M+H]⁺ or [M+Cl]⁻ adducts .
- HPLC : Reverse-phase chromatography with UV detection (λ ~200–220 nm) assesses purity, with mobile phases optimized for polar hydroxylamine derivatives .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. Hydroxylamine derivatives are hygroscopic and sensitive to light; amber glass vials are recommended. Stability studies on analogs (e.g., Octodrine hydrochloride) indicate ≥5-year stability under these conditions .
Advanced Research Questions
Q. How can conflicting NMR or mass spectrometry data be resolved when analyzing this compound?
- Methodological Answer :
- NMR Contradictions : Cyclopropyl ring strain can cause unexpected splitting patterns. Use 2D NMR (COSY, HSQC) to resolve coupling between cyclopropyl and adjacent methyl groups. Deuterated solvents (DMSO-d₆ or CDCl₃) minimize peak broadening .
- MS Artifacts : Adduct formation (e.g., Na⁺/K⁺) may skew molecular ion peaks. Employ high-resolution MS (HRMS) and compare with theoretical isotopic patterns. For chloride-containing derivatives, monitor [M+Cl]⁻ in negative-ion mode .
Q. What strategies mitigate side reactions during derivatization of this hydroxylamine hydrochloride?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the aminooxy moiety during coupling reactions, followed by mild deprotection (e.g., TFA) .
- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce nucleophilic side reactions. Avoid protic solvents that may protonate the aminooxy group .
- Temperature Control : Low temperatures (0–5°C) suppress unwanted oxidation or hydrolysis during functionalization .
Q. How can researchers assess the compound's reactivity with aldehydes/ketones under varying conditions?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy (λ ~250–300 nm) to monitor hydrazone formation rates with model aldehydes (e.g., benzaldehyde) at different pH levels. Buffered solutions (pH 4–7) optimize Schiff base formation .
- Competitive Experiments : Compare reaction rates with structurally similar hydroxylamines (e.g., O-(tert-butyl) derivatives) to evaluate steric/electronic effects of the methylcyclopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
